N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3S/c1-15(2)33-12-6-11-29-22(32)18-7-4-5-8-20(18)30-23(29)27-28-24(30)34-14-21(31)26-19-13-17(25)10-9-16(19)3/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJNWQHCECQDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a synthetic compound with potential pharmacological applications. Its unique structure suggests various mechanisms of action, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 500.0 g/mol
- CAS Number : 1111038-62-0
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 500.0 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, chlorinated phenolic compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in healthcare settings due to its resistance to conventional antibiotics .
The mechanism of action appears to involve inhibition of biofilm formation and disruption of bacterial cell wall integrity. This suggests that this compound may similarly inhibit pathogenic bacteria through these pathways.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar quinazoline derivatives have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, compounds that target the RAS/RAF/MEK/ERK signaling cascade are particularly promising in cancer therapy .
In vitro studies on related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This raises the possibility that this compound may possess similar anticancer properties.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of MRSA. The results indicated that certain derivatives exhibited synergistic effects with existing antibiotics like oxacillin. The study highlights the potential for developing new therapeutic strategies using derivatives similar to this compound .
Study 2: Anticancer Activity
Another research effort focused on quinazoline-based compounds targeting cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis through various mechanisms including cell cycle arrest and activation of caspases. The promising results suggest that this compound could be further investigated as a novel anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
